N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide
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Overview
Description
N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide is a chemical compound with the molecular formula C15H16N2O5S It is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide typically involves the reaction of 4-(4-morpholinylsulfonyl)phenylboronic acid with 2-furoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-morpholinylsulfonyl)phenyl]-3,3-diphenylpropanamide
- N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-N’-phenylurea
- N-[4-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)propanamide
Uniqueness
N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide is unique due to its combination of a morpholine ring, sulfonyl group, and furan ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c18-15(14-2-1-9-22-14)16-12-3-5-13(6-4-12)23(19,20)17-7-10-21-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBIHDXSZBHWBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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